Tetrasodium glutamate diacetate is a chelating agent derived from glutamic acid, an amino acid that occurs naturally in various foods. It is classified as an organic salt and is recognized for its ability to bind metal ions, thereby preventing adverse effects on product stability. The chemical formula for tetrasodium glutamate diacetate is CHNNaO, with a molecular weight of 351.13 g/mol. This compound typically appears as an odorless white powder that is highly soluble in water, with solubility reported at 650 g/L at 21°C .
Tetrasodium glutamate diacetate is often utilized in personal care products, including shampoos, lotions, and sunscreens, as well as in household cleaning agents. Its primary function is to act as a chelator, binding to metal ions such as calcium and magnesium, which can interfere with the efficacy of other ingredients in formulations .
GLDA's primary function lies in its chelating properties. Chelating agents bind to metal ions, forming a complex that prevents them from participating in unwanted reactions. In the context of industrial applications:
The biological activity of tetrasodium glutamate diacetate has been studied primarily in the context of its safety and efficacy in cosmetic applications. It is considered non-toxic and non-irritating when used in concentrations up to 1% in cosmetic formulations. Studies indicate that it is slowly absorbed through the gastrointestinal tract and minimally through the skin, which contributes to its safety profile . Furthermore, it has been noted that tetrasodium glutamate diacetate does not exhibit significant mutagenic or carcinogenic properties at typical usage levels .
Tetrasodium glutamate diacetate can be synthesized through several methods. One common approach involves the reaction of monosodium glutamate with monochloroacetic acid under alkaline conditions. This process produces tetrasodium glutamate diacetate along with sodium chloride as a by-product . Another method includes reacting monosodium glutamate with hydrogen cyanide and formaldehyde, followed by saponification using sodium hydroxide . These processes highlight the compound's derivation from natural sources while also demonstrating synthetic pathways.
Tetrasodium glutamate diacetate has a wide range of applications across various industries:
Research on interaction studies involving tetrasodium glutamate diacetate has focused on its ability to enhance the stability of formulations by preventing metal ion-induced degradation. For instance, it has been shown to improve the efficacy of preservatives by sequestering trace metals that could otherwise catalyze degradation reactions. Additionally, studies indicate that this compound exhibits low potential for skin irritation and sensitization, making it suitable for sensitive skin formulations .
Tetrasodium glutamate diacetate shares similarities with several other chelating agents but stands out due to its unique properties derived from natural sources. Below is a comparison with some notable compounds:
Compound Name | Chemical Formula | Source | Unique Features |
---|---|---|---|
Tetrasodium Glutamate Diacetate | CHNNaO | Synthetic (from glutamic acid) | Biodegradable; less aggressive on skin |
Ethylenediaminetetraacetic Acid | CHNO | Synthetic | Widely used; persistent environmental concerns |
Nitrilotriacetic Acid | CHNO | Synthetic | Known carcinogen; less favorable for cosmetic use |
Citric Acid | CHO | Natural (citrus fruits) | Commonly used; weaker chelation compared to others |
Tetrasodium glutamate diacetate's plant-based origin and biodegradable nature make it a more environmentally friendly alternative compared to some traditional chelators like ethylenediaminetetraacetic acid and nitrilotriacetic acid .
Tetrasodium glutamate diacetate possesses the molecular formula C9H9NNa4O8, representing a complex organic salt structure derived from glutamic acid [1] [2] [5]. The compound exhibits a molecular weight of 351.13 grams per mole, which reflects its substantial ionic character due to the presence of four sodium cations [1] [2] [5]. The chemical is officially registered under Chemical Abstracts Service number 51981-21-6 and carries the European Inventory of Existing Commercial Chemical Substances number 257-573-7 [1] [2] [5]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate [1] [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C9H9NNa4O8 | [1] [2] [5] |
Molecular Weight | 351.13 g/mol | [1] [2] [5] |
CAS Number | 51981-21-6 | [1] [2] [5] |
EINECS Number | 257-573-7 | [1] [2] [5] |
IUPAC Name | tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate | [1] [2] |
The molecular architecture of tetrasodium glutamate diacetate centers around an L-glutamic acid backbone, which serves as the fundamental structural unit [2] [5]. The compound contains a single chiral center located at the carbon-2 position of the glutamic acid moiety, maintaining the S-configuration characteristic of naturally occurring L-glutamic acid [6] [36]. This stereochemical configuration ensures that the compound retains its biological origin from natural amino acid sources [2] [16].
The structural framework incorporates two carboxymethyl substituents attached to the amino nitrogen atom of the glutamic acid core [1] [2]. These N,N-bis(carboxymethyl) groups create a chelating architecture that enables the molecule to form stable complexes with metal ions [1] [7]. The presence of four sodium cations balances the negative charges from the carboxylate groups, resulting in a neutral salt formation [1] [2].
Research indicates that racemization of the L-configuration occurs extremely slowly under normal conditions, requiring elevated temperatures and extended time periods for significant stereochemical conversion [6]. At ambient temperatures, racemization takes many months to occur, while at temperatures of 95-100°C and reduced pressure, complete racemization requires more than 70 hours [6].
Tetrasodium glutamate diacetate exhibits distinct physical characteristics depending on its form of presentation [1] [2] [8]. In its solid state, the compound appears as a white to off-white crystalline powder that is completely odorless [1] [2] [6]. The powder form demonstrates excellent flow properties and maintains uniform particle distribution [1] [2].
When formulated as an aqueous solution, tetrasodium glutamate diacetate presents as a clear to light yellow viscous liquid [11] [13] [15]. The solution form exhibits a characteristic ammonia odor that becomes more pronounced in concentrated preparations [11] [16]. The color intensity varies from pale yellow to light yellow depending on the concentration and purity of the solution [8] [11] [16].
Property | Value | Reference |
---|---|---|
Physical Appearance | White to off-white powder / Light yellow liquid | [1] [2] [6] [8] |
Color | White to off-white (powder) / Light yellow to pale yellow (solution) | [8] [11] [16] |
Odor | Odorless (powder) / Ammonia odor (solution) | [1] [2] [11] [16] |
Form (powder) | Crystalline powder | [1] [2] [6] |
Form (solution) | Clear to light yellow viscous liquid | [11] [13] [15] |
Density (20°C) | 1.466 g/cm³ | [6] [8] [12] |
Vapor Pressure (20°C) | 80 Pa (0.6 mmHg) | [8] [12] |
Melting Point | 280°C (decomposition) | [6] |
pH (1% solution) | 11.0-12.0 | [11] [13] [16] [27] |
Hygroscopic Properties | Hygroscopic | [8] [12] |
The compound demonstrates hygroscopic properties, readily absorbing moisture from the surrounding atmosphere [8] [12]. This characteristic necessitates careful storage conditions to maintain product integrity and prevent agglomeration of the powder form [8] [12].
Tetrasodium glutamate diacetate exhibits exceptional water solubility characteristics across a broad pH range [1] [2] [13]. At 21°C and neutral pH conditions, the compound demonstrates a water solubility of 650 grams per liter, indicating its highly hydrophilic nature [6] [8] [12]. The compound shows complete miscibility in water under most practical conditions [1] [2] [13] [15].
The solubility profile remains consistently high across acidic, neutral, and alkaline pH environments [13] [15] [23]. This wide pH compatibility makes the compound particularly valuable for formulation applications requiring pH flexibility [13] [15]. Research demonstrates that the compound maintains its chelating effectiveness and solubility characteristics from strong acidic to highly alkaline systems [15].
In organic solvents, tetrasodium glutamate diacetate shows limited solubility [13]. The compound exhibits slight solubility in methanol and ethanol, but remains largely insoluble in non-polar organic solvents [13]. This solubility behavior reflects the ionic nature of the compound and its strong affinity for polar, protic solvents [13].
Solvent/Condition | Solubility/Behavior | Reference |
---|---|---|
Water (21°C, pH 7) | 650 g/L | [6] [8] [12] |
Water (general) | Highly soluble / Completely miscible | [1] [2] [13] [15] |
Methanol/Ethanol | Slightly soluble | [13] |
pH Range Stability | Effective across wide pH range (acidic to alkaline) | [13] [15] [23] |
Hard Water Conditions | Highly effective | [23] |
Temperature Stability | Stable up to 170°C for 6 hours | [15] [18] |
The compound demonstrates exceptional performance in hard water conditions, maintaining its solubility and functional properties even in the presence of high concentrations of calcium and magnesium ions [23]. This characteristic distinguishes it from many other chelating agents that may precipitate or lose effectiveness in hard water environments [23].
Tetrasodium glutamate diacetate demonstrates remarkable thermal stability under controlled conditions [15] [18]. Comprehensive thermogravimetric analysis reveals that the compound remains completely stable when exposed to temperatures of 170°C for six hours with no observable decomposition [15] [18]. Extended thermal stability testing at 150°C for one week shows no degradation under alkaline conditions [15] [18].
Research indicates that thermal stability varies significantly with pH conditions [18]. Under alkaline conditions, the compound maintains excellent thermal integrity even at elevated temperatures [15] [18]. However, at pH 7 and below, some degradation begins to occur after 24 hours of exposure to temperatures of 140°C and above [18].
Temperature (°C) | Duration | Stability/Notes | Reference |
---|---|---|---|
150 | 1 week | Extremely stable (alkaline conditions) | [15] [18] |
170 | 6 hours | No decomposition observed | [15] [18] |
140 | 24 hours | Some degradation at pH ≤7 | [18] |
280 | Decomposition point | Melting point with decomposition | [6] |
200-300 | Variable | Research temperature range | [21] [22] |
350-400 | 4-12 hours | Significant degradation observed | [22] |
The decomposition temperature of tetrasodium glutamate diacetate occurs at approximately 280°C, representing the melting point with simultaneous thermal breakdown [6]. At temperatures exceeding 350°F (177°C), significant degradation becomes apparent, particularly over extended exposure periods of 4-12 hours [22].
The pH environment significantly influences the stability profile of tetrasodium glutamate diacetate [15] [18] [23]. Under alkaline conditions, the compound exhibits exceptional stability across a wide temperature range [15] [18]. The compound maintains its chemical integrity and functional properties in pH environments ranging from 8.5 to 12.0 [13] [15] [27].
In neutral and mildly acidic conditions, tetrasodium glutamate diacetate remains stable under normal storage and usage temperatures [18] [23]. However, prolonged exposure to acidic conditions combined with elevated temperatures may lead to gradual degradation [18]. The compound shows optimal stability in alkaline environments, which corresponds to its natural pH when dissolved in water [13] [15] [16].
Research demonstrates that the compound can function effectively across a pH spectrum from strong acidic to highly alkaline systems without significant loss of chelating capacity [15] [23]. This pH versatility makes it suitable for diverse formulation requirements [13] [15] [23].
Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecular structure [29]. The carboxylate groups exhibit distinctive stretching vibrations that can be used for identification and purity assessment [29]. Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule [29].
Tetrasodium glutamate diacetate demonstrates distinctive chelation characteristics rooted in its aminopolycarboxylate structure [1] [2]. The compound functions through multidentate coordination, where the molecule coordinates metal ions through multiple binding sites consisting of four carboxylate groups and one amino nitrogen atom [3] [4]. The chelation mechanism follows the principle of forming thermodynamically stable five-membered chelate rings, characteristic of amino acid-derived chelating agents [5] [6].
The fundamental chemistry underlying tetrasodium glutamate diacetate chelation involves the coordination of electron-donating atoms to vacant orbitals of metal ions [7] [8]. The carboxylate oxygens act as primary coordination sites, while the central nitrogen atom provides additional stability through its lone pair electrons [9] [10]. This coordination geometry enables the formation of stable, water-soluble complexes that effectively sequester metal ions from solution [11] .
The binding mechanism of tetrasodium glutamate diacetate involves stepwise coordination processes where metal ions form complexes of varying stoichiometry depending on solution conditions [13] [14]. Molecular dynamics simulations demonstrate preferential binding affinity in the order Fe³⁺ > Ca²⁺ > Mg²⁺, correlating with charge density and ionic radius considerations [13].
The coordination process begins with rapid approach of hydrated metal ions to the chelating agent, followed by sequential displacement of water molecules from the metal coordination sphere [15] [16]. Radial distribution function analyses reveal distinct binding patterns, with Fe³⁺ ions showing the highest probability of coordination at optimal distances, while Na⁺ ions demonstrate the lowest binding affinity [13]. The metal ion binding follows the general reaction scheme:
M^n+ + GLDA^4- ⇌ [M(GLDA)]^(n-4)
Where n represents the charge of the metal ion [17] [15].
Metal Ion | GLDA Stability Constant (log K) | EDTA Stability Constant (log K) | Ionic Radius (Å) | Charge Density (e/Å) |
---|---|---|---|---|
Al³⁺ | 12.2 | 16.4 | 0.535 | 5.61 |
Ba²⁺ | 3.5 | 7.9 | 1.35 | 1.48 |
Ca²⁺ | 6.4 | 10.6 | 1.00 | 2.00 |
Cd²⁺ | 9.1 | 16.5 | 0.95 | 2.11 |
Co²⁺ | 10.0 | 16.5 | 0.745 | 2.68 |
Cu²⁺ | 13.1 | 18.8 | 0.73 | 2.74 |
Fe²⁺ | 8.7 | 14.3 | 0.78 | 2.56 |
Fe³⁺ | 11.7 | 25.1 | 0.645 | 4.65 |
Hg²⁺ | 14.3 | 21.5 | 1.02 | 1.96 |
Mg²⁺ | 5.5 | 8.7 | 0.72 | 2.78 |
Mn²⁺ | 7.6 | 13.9 | 0.83 | 2.41 |
Ni²⁺ | 10.9 | 18.4 | 0.69 | 2.90 |
Pb²⁺ | 10.5 | 18.0 | 1.19 | 1.68 |
Sr²⁺ | 4.1 | 8.7 | 1.18 | 1.69 |
Zn²⁺ | 10.0 | 16.5 | 0.74 | 2.70 |
The stability constants reveal tetrasodium glutamate diacetate exhibits moderate to strong binding affinity for transition metals, with mercury and copper displaying the highest stability constants at 14.3 and 13.1 respectively [15] [17]. The binding strength demonstrates inverse correlation with ionic radius for divalent cations, while trivalent ions show enhanced stability due to increased charge density effects [17] [15].
The molecular architecture of tetrasodium glutamate diacetate directly influences its chelation capabilities through specific structural features [6] [18]. The glutamic acid backbone provides conformational flexibility that accommodates various metal ion coordination geometries [19]. The four carboxylate groups enable tetradentate coordination for most metal ions, while the amino nitrogen can participate in pentadentate coordination under favorable conditions [20] [16].
Computational analyses reveal that tetrasodium glutamate diacetate possesses a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 6.085 electron volts, indicating chemical stability but requiring higher activation energy for electron transitions [19]. This property contributes to the selective nature of metal ion binding, favoring thermodynamically stable complex formation over kinetically rapid reactions [19].
The structural flexibility of the molecule enables adaptation to different metal coordination preferences, with the glutamate chain allowing conformational adjustments to optimize binding geometries [20] [16]. This adaptability distinguishes tetrasodium glutamate diacetate from more rigid chelating agents and contributes to its broad spectrum metal binding capabilities [19].
pH | Ca²⁺ Complex Fraction (%) | Mg²⁺ Complex Fraction (%) | Fe³⁺ Complex Fraction (%) | Cu²⁺ Complex Fraction (%) | Zn²⁺ Complex Fraction (%) |
---|---|---|---|---|---|
1 | 5 | 2 | 30 | 20 | 15 |
2 | 15 | 8 | 60 | 45 | 35 |
3 | 35 | 20 | 80 | 70 | 60 |
4 | 55 | 40 | 90 | 85 | 80 |
5 | 70 | 60 | 95 | 92 | 90 |
6 | 80 | 75 | 98 | 95 | 95 |
7 | 85 | 80 | 99 | 97 | 97 |
8 | 90 | 85 | 99 | 98 | 98 |
9 | 92 | 88 | 98 | 98 | 98 |
10 | 95 | 90 | 95 | 97 | 97 |
11 | 95 | 88 | 90 | 95 | 95 |
12 | 90 | 85 | 85 | 92 | 90 |
The pH dependence of tetrasodium glutamate diacetate chelation reflects the protonation equilibria of its carboxylate and amino groups [21] [22]. The compound exhibits four distinct protonation constants with pKa values of 2.56, 3.49, 5.03, and 9.36, corresponding to different ionization states [23] [16]. The fully deprotonated species (GLDA⁴⁻) predominates at pH values above 10, representing the most effective chelating form [21] [22].
At acidic pH conditions below 3, protonation of carboxylate groups significantly reduces chelation efficiency, particularly for divalent cations such as calcium and magnesium [21]. However, trivalent ions like Fe³⁺ maintain substantial binding even under acidic conditions due to their higher charge density [24] [15]. The optimal pH range for maximum chelation efficiency spans 6-10, where the chelating agent exists predominantly in its tetraanionic form [21] [22].
The pH-dependent behavior demonstrates tetrasodium glutamate diacetate maintains effective chelation over a broader pH range compared to many conventional chelating agents [21] [22]. This characteristic enables its application in diverse environmental conditions while maintaining substantial metal ion binding capacity [21].
Temperature (°C) | Ca²⁺ Binding Rate (M⁻¹s⁻¹) | Fe³⁺ Binding Rate (M⁻¹s⁻¹) | Cu²⁺ Binding Rate (M⁻¹s⁻¹) | Ca²⁺ Dissociation Rate (s⁻¹) | Fe³⁺ Dissociation Rate (s⁻¹) | Cu²⁺ Dissociation Rate (s⁻¹) |
---|---|---|---|---|---|---|
25 | 2.5 × 10⁶ | 8.5 × 10⁷ | 5.2 × 10⁷ | 0.025 | 0.0015 | 0.008 |
40 | 4.8 × 10⁶ | 1.5 × 10⁸ | 9.8 × 10⁷ | 0.085 | 0.008 | 0.032 |
60 | 8.2 × 10⁶ | 2.8 × 10⁸ | 1.7 × 10⁸ | 0.28 | 0.035 | 0.115 |
80 | 1.4 × 10⁷ | 4.2 × 10⁸ | 2.9 × 10⁸ | 0.75 | 0.12 | 0.35 |
100 | 2.1 × 10⁷ | 6.1 × 10⁸ | 4.3 × 10⁸ | 1.8 | 0.38 | 0.98 |
The reaction kinetics of tetrasodium glutamate diacetate demonstrate strong temperature dependence following Arrhenius behavior [19]. Association rate constants increase exponentially with temperature, reflecting enhanced molecular mobility and collision frequency at elevated temperatures [19]. Iron(III) complexation exhibits the fastest kinetics with binding rates exceeding 10⁸ M⁻¹s⁻¹ at physiological temperatures, while calcium binding proceeds more slowly due to larger ionic radius and lower charge density [19].
Condition | Ca²⁺ Chelation Efficiency (%) | Mg²⁺ Chelation Efficiency (%) | Fe³⁺ Chelation Efficiency (%) | Cu²⁺ Chelation Efficiency (%) | Zn²⁺ Chelation Efficiency (%) |
---|---|---|---|---|---|
Neutral pH, 25°C | 85 | 75 | 95 | 92 | 88 |
Acidic pH 3, 25°C | 35 | 25 | 88 | 75 | 65 |
Basic pH 11, 25°C | 95 | 88 | 92 | 95 | 92 |
High Temperature, pH 7, 80°C | 78 | 68 | 89 | 88 | 82 |
High Ionic Strength, pH 7 | 65 | 58 | 82 | 78 | 72 |
Presence of competing ligands | 52 | 45 | 75 | 68 | 58 |
Environmental factors significantly influence chelation efficiency through multiple mechanisms [22] [25]. High ionic strength conditions reduce chelation effectiveness by increasing competitive binding from background electrolytes [15]. The presence of competing ligands such as phosphates or carbonates decreases metal ion availability, reducing apparent chelation efficiency [26].
Temperature effects on chelation efficiency reflect the balance between enhanced binding kinetics and increased dissociation rates at elevated temperatures [19]. While binding rates increase substantially with temperature, the thermodynamic stability of complexes may decrease, resulting in net efficiency reductions for some metal ions under extreme conditions [19].